N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a quinoline-based carboxamide derivative with a complex heterocyclic architecture. The molecule features a 2-phenylquinoline core substituted at the 4-position with a carboxamide group bridging a diethylaminoethyl chain and a 4-methylbenzo[d]thiazole moiety. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development contexts.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4OS.ClH/c1-4-33(5-2)18-19-34(30-32-28-21(3)12-11-17-27(28)36-30)29(35)24-20-26(22-13-7-6-8-14-22)31-25-16-10-9-15-23(24)25;/h6-17,20H,4-5,18-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHPGGMOPSBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a synthetic organic compound with a complex structure that suggests potential biological activities. This compound features various functional groups, including diethylamino, benzo[d]thiazole, and quinoline moieties, which are known to influence its pharmacological properties.
- Molecular Formula : C23H30ClN3O
- Molecular Weight : Approximately 418.0 g/mol
- Structure : The compound consists of a quinoline core substituted with a phenyl group and a benzo[d]thiazole moiety, which may contribute to its biological activities.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown low micromolar IC50 values in cytotoxicity assays against human HeLa cells and murine L1210 leukemia cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5c | L1210 | 1.9 - 4.4 |
| 5b | HeLa | 11 - 20 |
These data suggest that the compound may possess potent cytostatic properties, warranting further investigation into its mechanism of action.
Antiviral and Antimicrobial Activity
Similar compounds have been reported to exhibit antiviral and antimicrobial activities. For example, certain derivatives have demonstrated effectiveness against HEL cell cultures with IC50 values ranging from 11 to 20 μM . Additionally, moderate antimicrobial activity has been observed against various strains of bacteria and fungi, indicating the potential for broader therapeutic applications.
| Activity Type | Target Organism | IC50 (μM) |
|---|---|---|
| Antiviral | HEL cell cultures | 11 - 20 |
| Antimicrobial | E. coli | ND |
| Antimicrobial | S. aureus | ≤0.25 |
The biological activity of compounds in this class is often associated with their ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the quinoline and benzothiazole moieties may enhance binding affinity to specific receptors or enzymes involved in cancer cell metabolism or viral replication processes.
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of a related compound on human T-lymphocyte (CEM) tumor cells, revealing that certain derivatives exhibited comparable potency to established chemotherapeutic agents like melphalan . This finding highlights the potential of these compounds in cancer therapy. -
Antiviral Screening :
Another investigation into the antiviral properties of similar compounds found that they effectively inhibited viral replication in vitro, suggesting possible applications in treating viral infections .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: Low yields in quinoline carboxamide syntheses (e.g., 8% in KM-4-263-3) suggest optimization is needed for scalable production .
- Substituent Effects: Benzothiazole Modifications: Methyl (target) vs. methoxy (CAS 1215313-77-1) groups influence electronic properties and metabolic stability. Aminoalkyl Chains: Diethylaminoethyl (target) vs. dimethylaminopropyl (CAS 1052530-89-8) alter lipophilicity and pharmacokinetics.
- Crystallographic Insights: Planar conformations in benzimidazoles () contrast with the likely twisted quinoline-benzothiazole arrangement in the target compound, affecting target engagement .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinoline coupling | HATU, DIPEA, DMF, 90°C | 8%* | |
| Thiazole cyclization | Thiourea, ethanol, reflux | 45–95% | |
| *Low yield due to DIPEA contamination; improved via NH4Cl washing. |
Basic: Which spectroscopic methods are essential for confirming structural integrity?
Answer:
Critical techniques include:
- 1H/13C NMR: To verify regiochemistry and substitution patterns. For example:
- Quinoline protons appear as doublets (δ 8.3–9.0 ppm) .
- Thiazole C-S and C-N bonds are confirmed via carbon shifts (δ 160–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis: Confirms purity (>95%) by matching calculated/found C, H, N, S percentages .
Q. Table 2: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|
| Quinoline C=O | 165.2 | Carbonyl carbon | |
| Thiazole C-S | 167.5 | Thiourea-derived carbon |
Advanced: How does the choice of coupling reagents impact amide bond formation efficiency?
Answer:
Coupling reagent selection significantly affects yield and purity:
- HATU vs. EDCI/HOBt: HATU offers superior activation of carboxylic acids, reducing side reactions (e.g., racemization) compared to carbodiimide-based reagents. However, HATU requires strict stoichiometric control (1.2–1.5 equivalents) to avoid excess reagent interference .
- Base Selection: DIPEA is preferred over weaker bases (e.g., TEA) due to its ability to maintain a high pH, ensuring efficient deprotonation during coupling. Excess DIPEA must be removed via acidic washes (e.g., NH4Cl) to prevent contamination .
Advanced: What strategies mitigate low yields in the final coupling step?
Answer:
Low yields (<10%) in quinoline-thiazole coupling (as observed in ) can be addressed via:
- Solvent Optimization: Replacing DMF with DMA (dimethylacetamide) improves solubility of hydrophobic intermediates.
- Temperature Control: Lowering reaction temperature to 70°C reduces decomposition while maintaining reactivity.
- Workflow Adjustments: Implementing column chromatography (e.g., SiO2, 0–15% MeOH/DCM gradient) after NH4Cl washing enhances purity .
Q. Table 3: Yield Improvement Strategies
| Parameter | Adjustment | Yield Increase |
|---|---|---|
| Solvent | DMF → DMA | +15–20% |
| Temperature | 90°C → 70°C | +10% |
| Purification | SiO2 chromatography | +12% |
Advanced: How do modifications at the diethylaminoethyl moiety affect physicochemical properties?
Answer:
Structural alterations at the diethylaminoethyl group influence:
- Lipophilicity: Replacing diethyl with dimethyl groups (logP reduction by ~0.5) improves aqueous solubility but may reduce membrane permeability .
- pKa and Protonation State: The tertiary amine’s pKa (~9.5) ensures partial protonation at physiological pH, enhancing solubility in acidic environments (e.g., lysosomes) .
- Salt Formation: Hydrochloride salts improve crystallinity and stability compared to free bases.
Basic: What purification techniques isolate high-purity samples of this hydrochloride salt?
Answer:
- Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystalline solids with >97% purity .
- Ion-Exchange Chromatography: Removes excess chloride ions and unreacted amines.
- Preparative HPLC: For analytical-grade purity (>99%), using C18 columns with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
